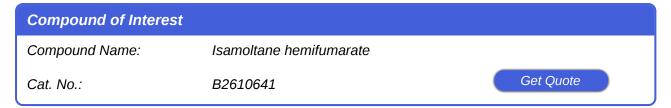


Isamoltane Hemifumarate: A Technical Guide to Its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Isamoltane hemifumarate is a compound recognized for its activity as a selective 5-HT1B receptor antagonist, with a notable thirty-fold selectivity over the 5-HT1A receptor. It also exhibits affinity for β -adrenergic receptors, classifying it as a non-selective beta-adrenergic receptor antagonist.[1] This dual activity makes it a significant tool in pharmacological research, particularly in studies related to anxiety, depression, and cardiovascular conditions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of isamoltane hemifumarate, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **isamoltane hemifumarate** are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.



Property	Value	Source(s)
Molecular Formula	C16H22N2O2 · ½C4H4O4	[2][3][4]
Molecular Weight	332.4 g/mol	[2][3][4]
Appearance	Powder	
Solubility	- Soluble to 10 mM in water with gentle warming - 10 mM in DMSO	[2][4]
Purity	≥99%	[2]
Storage Conditions	Desiccate at +4°C or -20°C	[2]
CAS Number	874882-92-5, 55050-95-8	[1][3][4]
SMILES	OC(COC1=CC=CC=C1N2C=C C=C2)CNC(C)C.O=C(O)/C=C/ C(O)=O.[1/2]	[4]

Note on Molecular Formula and Weight: Some sources may report a molecular formula of $C_{36}H_{48}N_4O_8$ and a molecular weight of 664.8 g/mol , which corresponds to a dimer of isamoltane with a full molecule of fumaric acid.[1] The values presented in the table represent the more commonly cited hemifumarate salt.

Experimental Protocols for Physicochemical Characterization

Precise determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[5][6]

Methodology: Capillary Method[6][7][8]



- Sample Preparation: A small, completely dry sample of isamoltane hemifumarate is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
- Heating and Observation:
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]
- Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1.0°C).[8]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption, distribution, and excretion.

Methodology: Potentiometric Titration[9]

- Sample Preparation: A precise amount of isamoltane hemifumarate is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).
- Apparatus Calibration: A pH meter with a glass electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[9]
- Titration:



- The sample solution is made acidic (e.g., to pH 2) by the addition of a standardized strong acid (e.g., 0.1 M HCl).
- A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
- After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be done by analyzing the first or second derivative of the curve.[9]

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a drug's lipophilicity, which affects its ability to cross cell membranes.

Methodology: Shake-Flask Method[10][11]

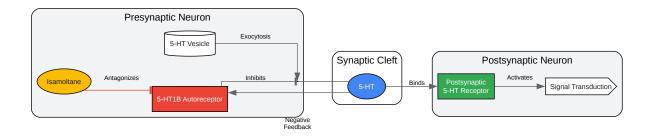
- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period. The aqueous phase is typically buffered to a physiological pH (e.g., 7.4) for logD determination, which is the distribution coefficient at a specific pH.
- Partitioning:
 - A known concentration of **isamoltane hemifumarate** is dissolved in the aqueous phase.
 - A measured volume of the drug-containing aqueous phase is mixed with an equal volume of the saturated n-octanol in a separatory funnel.
 - The funnel is shaken vigorously to allow for the partitioning of the drug between the two
 phases and then left to stand until the phases completely separate.
- Concentration Analysis: The concentration of isamoltane hemifumarate in both the
 aqueous and octanol phases is determined using a suitable analytical technique, such as
 UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]



Calculation: The logP is calculated using the following formula: logP = log10 (
 [isamoltane]octanol / [isamoltane]aqueous)

Signaling Pathway and Mechanism of Action

Isamoltane hemifumarate primarily acts as an antagonist at the 5-HT1B receptor, which functions as a presynaptic autoreceptor. By blocking this receptor, isamoltane inhibits the negative feedback mechanism on serotonin (5-HT) release, leading to an increased concentration of 5-HT in the synaptic cleft. It also demonstrates antagonism at β -adrenergic receptors.



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Caption: Mechanism of action of **Isamoltane Hemifumarate** at the synapse.

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